Biotinyl-6-aminoquinoline

Descripción general

Descripción

Biotinyl-6-aminoquinoline is a fluorescent biotinylated biochemical assay reagent. It is primarily used as a substrate in the assay of biotinidase activity. This compound exhibits an excitation wavelength of 350 nm and an emission wavelength of 550 nm . It is a derivative of biotin, which is a water-soluble vitamin that plays a crucial role in various metabolic processes.

Aplicaciones Científicas De Investigación

Biotinyl-6-aminoquinoline has several applications in scientific research:

Chemistry: It is used as a fluorescent probe in various analytical techniques.

Medicine: The compound is used in diagnostic assays to detect biotinidase deficiency, a metabolic disorder.

Industry: It is employed in the development of biochemical assays and diagnostic kits.

Safety and Hazards

Biotinyl-6-aminoquinoline is advised for R&D use only and not for medicinal, household or other use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Mecanismo De Acción

Target of Action

Biotinyl-6-aminoquinoline is synthesized to be a substrate for the enzyme quinolinate synthase . This enzyme plays a crucial role in the synthesis of nicotinic acid .

Mode of Action

The compound interacts with its target, quinolinate synthase, and inhibits the growth of cancer cells in laboratory mice . The exact mechanism of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

This compound affects the biochemical pathways involving biotin. Biotin is a cofactor for four biotin-dependent carboxylases: propionyl CoA carboxylase (PCC), β-methylcrotonyl CoA carboxylase (MCC), pyruvate carboxylase (PC), and acetyl CoA carboxylase (ACC) . These carboxylases play important roles in intermediary metabolism. Their impairment can cause abnormalities in fatty acid synthesis, amino acid catabolism, and gluconeogenesis, resulting in the accumulation of abnormal organic acids .

Pharmacokinetics

It is known that the compound is a white to off-white powder to crystalline powder . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell growth in laboratory mice . It has been suggested that decreased biotinidase, which is involved in the recycling of biotin, could be a potential serological biomarker for the detection of certain cancers .

Análisis Bioquímico

Biochemical Properties

Biotinyl-6-aminoquinoline plays a crucial role in biochemical reactions as a substrate for biotinidase. Biotinidase is an enzyme responsible for cleaving biotin from biocytin, thereby conserving biotin for use as a cofactor for various carboxylases . These carboxylases include propionyl CoA carboxylase, β-methylcrotonyl CoA carboxylase, pyruvate carboxylase, and acetyl CoA carboxylase . The interaction between this compound and biotinidase is essential for maintaining proper biotin levels and ensuring the functionality of biotin-dependent enzymes.

Cellular Effects

This compound influences various cellular processes by modulating biotinidase activity. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. For instance, biotinidase activity is crucial for the recycling of biotin, which in turn impacts the activity of biotin-dependent carboxylases involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis . The presence of this compound can thus influence these metabolic pathways and cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to biotinidase and serving as a substrate for the enzyme. This binding interaction facilitates the cleavage of biotin from biocytin, allowing biotin to be recycled and reused by biotin-dependent carboxylases . Additionally, this compound may participate in post-translational modifications of histones, influencing gene expression and DNA damage signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that biotinidase activity can be measured using this compound as a substrate, providing insights into the enzyme’s functionality over time . Long-term effects on cellular function may also be observed, particularly in in vitro and in vivo studies where biotinidase activity is monitored over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to increased biotinidase activity, while excessive doses could potentially result in toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the animal subjects.

Metabolic Pathways

This compound is involved in metabolic pathways related to biotin recycling and utilization. It interacts with enzymes such as biotinidase and holocarboxylase synthetase, which are crucial for the proper functioning of biotin-dependent carboxylases . These interactions influence metabolic flux and metabolite levels, impacting processes like fatty acid synthesis, amino acid catabolism, and gluconeogenesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches the appropriate cellular compartments where biotinidase activity occurs . Proper transport and distribution are essential for the compound’s effectiveness in biochemical assays.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with biotinidase and other biomolecules . The localization of this compound within cells is crucial for its role in modulating biotinidase activity and related biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Biotinyl-6-aminoquinoline can be synthesized through the Schotten-Baumann amide formation reaction. This involves the reaction of biotin with 6-aminoquinoline in the presence of an acid . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the Schotten-Baumann reaction. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Biotinyl-6-aminoquinoline primarily undergoes substitution reactions due to the presence of the amino group on the quinoline ring. It can also participate in coupling reactions to form biotinylated derivatives.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve reagents such as halogenated compounds and bases like sodium hydroxide.

Coupling Reactions: These reactions often use reagents like carbodiimides or succinimide esters to facilitate the formation of amide bonds.

Major Products: The major products formed from these reactions are biotinylated derivatives, which can be used in various biochemical assays.

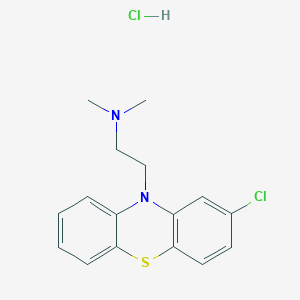

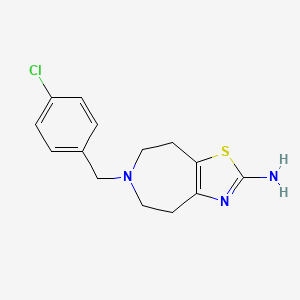

Comparación Con Compuestos Similares

- Biotin hydrazide

- 5-(Biotinamido)pentylamine

- N-(2-Aminoethyl)biotinamide

- N-(quinolin-6-yl)acetamide

Comparison: Biotinyl-6-aminoquinoline is unique due to its fluorescent properties, which make it particularly useful in analytical and diagnostic applications. Unlike other biotinylated compounds, it provides a direct and measurable fluorescent signal upon enzymatic cleavage, enhancing its utility in biochemical assays .

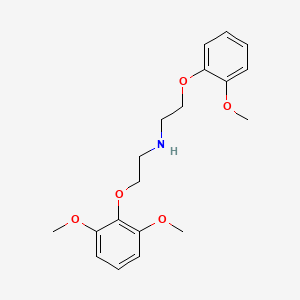

Propiedades

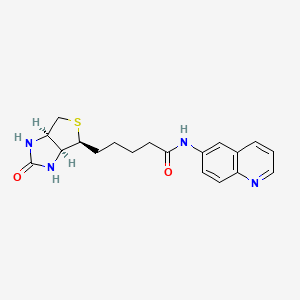

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25)/t15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDCDPSBDPBXMX-BQFCYCMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919487 | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(quinolin-6-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91853-89-3 | |

| Record name | Biotinyl-6-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091853893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(quinolin-6-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Diazabicyclo[2.2.2]oct-2-ene](/img/structure/B1208817.png)